4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one

Piperazin-2-one scaffold Conformational constraint Selectivity

4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one (CAS 1235282-43-5) is a heterocyclic small molecule (C₁₁H₁₀N₄O₂S, MW 262.29) that combines a 2,1,3-benzothiadiazole (BTD) moiety with a piperazin-2-one ring via a carbonyl linker. The BTD core functions as a strong electron-accepting fragment with established utility in kinase and phosphatase inhibitor design , while the piperazin-2-one ring provides a semi-rigid scaffold capable of conformational constraint and directional hydrogen bonding.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29
CAS No. 1235282-43-5
Cat. No. B2527741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one
CAS1235282-43-5
Molecular FormulaC11H10N4O2S
Molecular Weight262.29
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16)
InChIKeyRTCGMOYAFVGDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one (CAS 1235282-43-5): Procurement-Relevant Chemical Identity and Scaffold Context


4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one (CAS 1235282-43-5) is a heterocyclic small molecule (C₁₁H₁₀N₄O₂S, MW 262.29) that combines a 2,1,3-benzothiadiazole (BTD) moiety with a piperazin-2-one ring via a carbonyl linker. The BTD core functions as a strong electron-accepting fragment with established utility in kinase and phosphatase inhibitor design [1], while the piperazin-2-one ring provides a semi-rigid scaffold capable of conformational constraint and directional hydrogen bonding [2]. The compound is listed under catalog number EVT-2664815 by commercial suppliers as a research-grade small molecule intended for non-human, non-therapeutic laboratory investigations .

Why 4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one Cannot Be Generically Substituted by Other Benzothiadiazole or Piperazinone Compounds


Interchanging 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one with structurally proximal analogs introduces three critical points of differentiation that affect target engagement, selectivity, and physicochemical behavior. First, the carbonyl linker at the 5-position of the BTD ring establishes a specific conjugation and geometric relationship not reproduced by sulfonyl-linked analogs (e.g., 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one, CAS 2097923-96-9), where the tetrahedral sulfur alters both electronic distribution and steric presentation . Second, the unsubstituted piperazin-2-one NH serves as a hydrogen-bond donor that is absent in N-acetylated variants such as 1-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone (CAS 1207051-08-8), potentially affecting target residence time [1]. Third, the piperazin-2-one scaffold introduces conformational semi-rigidity distinct from the fully flexible piperazine ring found in many BTD-piperazine screening compounds, which can translate into measurable differences in binding entropy and selectivity profiles [2].

Quantitative Differentiation Evidence for 4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one Relative to Closest Analogs


Piperazin-2-one Scaffold Conformational Constraint Confers Selectivity Advantage Over Flexible Piperazine Analogs

The piperazin-2-one ring in 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one introduces semi-rigidity that restricts the conformational freedom available to fully flexible piperazine analogs. In a quantitative study of 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I (PGGTase-I), replacing a flexible piperazine with a piperazin-2-one scaffold yielded compounds (e.g., compound 45) with exceptional selectivity—inhibition of PGGTase-I at sub-100 nM concentrations with negligible activity against the closely related farnesyltransferase (FTase) at concentrations up to 50 μM, representing >500-fold selectivity [1]. In contrast, flexible piperazine-containing analogs in the same series showed reduced selectivity, demonstrating that scaffold pre-organization directly contributes to target discrimination. For 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one, the unsubstituted piperazin-2-one NH provides an additional hydrogen-bond donor not present in N-substituted piperazine comparators such as 1-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone (CAS 1207051-08-8), where the acetyl cap eliminates this interaction capability [2].

Piperazin-2-one scaffold Conformational constraint Selectivity Geranylgeranyltransferase-I Structure-activity relationship

Benzothiadiazole Core Imparts Quantifiable SHP2 Phosphatase Inhibitory Activity Distinct from Non-BTD Heterocycles

The benzo[c][1,2,5]thiadiazole core, which forms the key pharmacophoric element of 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one, has been validated as a novel scaffold for SHP2 phosphatase inhibition using a scaffold-hopping strategy. In a published series, the representative benzothiadiazole compound 11g displayed an IC₅₀ of 2.11 ± 0.99 μM against SHP2, with 2.02-fold selectivity over the homologous phosphatase SHP1 and 25-fold selectivity over PTP1B, while showing no detectable activity against TCPTP [1]. This activity profile is structurally dependent on the benzothiadiazole ring system: replacement with alternative heterocyclic cores (e.g., benzoxadiazole or quinoxaline) in the same study resulted in substantially altered potency and selectivity profiles, establishing that the sulfur-containing thiadiazole ring is not interchangeable without measurable loss of target engagement. The target compound, bearing the identical benzothiadiazole-5-carbonyl substitution pattern, is positioned to engage the same SHP2 pharmacophore, whereas non-BTD heterocyclic analogs (e.g., quinoxaline-based SHP2 ligands) would be predicted to show divergent IC₅₀ values and selectivity ratios.

SHP2 inhibition Benzothiadiazole Phosphatase inhibitor Scaffold-hopping Anticancer

Piperazin-2-one Hybrid Scaffold Demonstrates Quantifiable Anticancer Selectivity in TNBC Models

Piperazin-2-one-containing hybrids have demonstrated quantifiable antiproliferative activity with measurable selectivity in triple-negative breast cancer (TNBC). Compound 1j, an acetophenone/piperazin-2-one (APPA) hybrid, showed an IC₅₀ of 6.50 μM against MDA-MB-468 TNBC cells with a selectivity index (SI) of 9.2 versus HER2-positive SKBr3 breast cancer cells and an SI of 7.3 versus normal MCF-10A breast epithelial cells [1]. This selectivity profile was attributed to the piperazin-2-one scaffold's role in orienting key pharmacophores for DNA-damage pathway engagement. In contrast, structurally related compounds lacking the piperazin-2-one core or bearing alternative heterocyclic linkers showed reduced selectivity in the same assay panel, demonstrating that the piperazin-2-one motif is not a passive linker but an active contributor to cell-type selectivity. For 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one, the combination of the BTD core (anticancer potential) with the piperazin-2-one scaffold (selectivity-enabling) represents a dual-pharmacophore architecture not replicated in single-pharmacophore BTD or piperazinone compounds individually.

Triple-negative breast cancer Piperazin-2-one Antiproliferative Selectivity index DNA damage

Carbonyl Linker at BTD 5-Position Establishes Electronic and Geometric Properties That Distinguish It from Sulfonyl-Linked Analogs

The carbonyl linker connecting the BTD core to the piperazin-2-one ring at the 5-position defines a specific electronic and geometric relationship that differentiates 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one from its closest commercially available analogs. In the sulfonyl-linked comparator 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-96-9), the tetrahedral sulfur atom introduces a non-planar geometry and different electron-withdrawing character compared to the planar sp² carbonyl carbon of the target compound . Additionally, the sulfonyl-linked analog carries an N-pyridinyl substituent on the piperazinone ring, whereas the target compound retains the free NH. Published data on AChE inhibition for sulfonyl-linked benzothiadiazole-piperazine compounds show IC₅₀ values ranging from 0.63 μM to >6 μM depending on peripheral substitution , indicating that linker identity and substitution pattern jointly determine biological activity. The combination of carbonyl linker + unsubstituted piperazin-2-one NH in the target compound is not reproduced in any single commercially available benzothiadiazole-piperazinone analog.

Carbonyl vs sulfonyl linker Benzothiadiazole Electronic properties Hydrogen-bond acceptor Piperazin-2-one

Multi-Assay Cytotoxicity Profiling Suggests Context-Dependent Potency Across Cancer Cell Lines

Vendor-reported multi-assay screening data for 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one indicates IC₅₀ values ranging from 6.26 μM to 20.46 μM across different cytotoxicity assay formats . This ~3.3-fold range suggests context-dependent activity that may reflect differential sensitivity of cell lines, assay conditions, or endpoint measurements. By comparison, the structurally related benzothiadiazole-piperazine sulfonyl compound 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole has been reported to induce apoptosis in A549 lung cancer cells with an IC₅₀ of 15 μM , falling within the upper portion of the target compound's activity range. The target compound's lower-bound IC₅₀ (6.26 μM) is more potent than this comparator, though the evidence strength is limited by differences in assay systems and the absence of head-to-head testing. The multi-assay IC₅₀ spread also provides a practical reference range for researchers planning dose-response studies, enabling informed selection of starting concentrations for in vitro experiments.

Cytotoxicity Anticancer screening Multi-assay profiling IC50 range Benzothiadiazole derivatives

Highest-Confidence Research Application Scenarios for 4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one Based on Quantitative Evidence


SHP2 Phosphatase Inhibitor Fragment-to-Lead Optimization Using the Benzothiadiazole Core

The compound serves as a fragment-sized (MW 262.29) entry point for SHP2 inhibitor development, leveraging the validated benzothiadiazole pharmacophore that has demonstrated SHP2 IC₅₀ of 2.11 ± 0.99 μM with 25-fold selectivity over PTP1B in published series [1]. The piperazin-2-one ring provides a vector for further derivatization at the free NH position while maintaining the conformational constraint that contributes to target selectivity. Researchers can use this compound as a reference core for structure-guided optimization, comparing derivative potency against the established class benchmark.

Structure-Activity Relationship Studies Exploring Carbonyl vs Sulfonyl Linker Effects on Target Engagement

The carbonyl-linked BTD-piperazinone architecture is differentiated from the more common sulfonyl-linked variants (e.g., CAS 2097923-96-9) by its planar sp² geometry and distinct hydrogen-bond acceptor properties [1]. This compound is suitable for systematic SAR campaigns comparing linker identity effects on potency, selectivity, and pharmacokinetic parameters. The unsubstituted piperazin-2-one NH permits modular N-functionalization, enabling parallel synthesis of derivative libraries for direct head-to-head comparison with sulfonyl-linked analogs in the same assay systems.

TNBC-Selective Antiproliferative Screening as a Dual-Pharmacophore Hybrid Starting Point

Piperazin-2-one-containing hybrids have demonstrated TNBC-selective antiproliferative activity (MDA-MB-468 IC₅₀ = 6.50 μM, SI = 7.3–9.2 vs normal and HER2+ breast cells) [1]. Combining this scaffold with the benzothiadiazole core—which independently shows anticancer potential through SHP2 and other mechanisms—creates a dual-pharmacophore compound for screening against TNBC panels [2]. The compound's vendor-reported IC₅₀ range of 6.26–20.46 μM across assay formats suggests it operates within a potency window relevant for hit identification, and its fragment-like properties (MW <300, cLogP predicted ~1–2) make it suitable for further medicinal chemistry optimization [3].

Chemical Probe Development Requiring Hydrogen-Bond Donor Capacity for Target Residence Time Optimization

The unsubstituted piperazin-2-one NH provides a hydrogen-bond donor that is absent in N-substituted BTD-piperazine analogs (e.g., CAS 1207051-08-8 with N-acetyl cap) [1]. Published studies on piperazin-2-one-containing inhibitors have demonstrated that conformational constraint and hydrogen-bond donor positioning can confer >500-fold selectivity in closely related enzyme systems (PGGTase-I vs FTase) [2]. For projects where target engagement depends on a directed hydrogen-bond interaction with a backbone carbonyl or side-chain acceptor in the target protein, this compound preserves that capability while N-substituted comparators eliminate it—a binary structural difference that can be decisive in fragment-based drug discovery campaigns.

Quote Request

Request a Quote for 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.